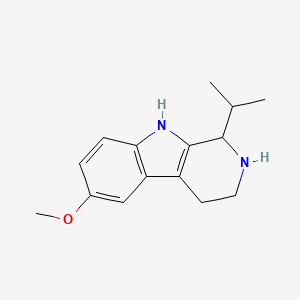![molecular formula C13H14O2 B14739343 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one CAS No. 6538-16-5](/img/structure/B14739343.png)
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one is a heterocyclic compound that belongs to the chromen family
Méthodes De Préparation
The synthesis of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of catalysts such as lipase in ionic liquids has been reported to facilitate the synthesis of chromen derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities. In biology and medicine, chromen derivatives have shown promise as anticancer agents, with studies demonstrating their cytotoxic effects on various cancer cell lines . Additionally, these compounds have been investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that chromen derivatives can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and nitric oxide synthase (NOX) . These compounds may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be compared with other similar compounds such as chromanone and chromone. While all these compounds share a common chromene backbone, they exhibit distinct chemical and biological properties. For example, chromanone lacks a double bond between C-2 and C-3, which results in different biological activities compared to chromone . Other similar compounds include 1,3-dihydroxy-8,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one and 4-[(4aR,6S)-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl]-1-butanol .
Propriétés
Numéro CAS |
6538-16-5 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1,2,3,4,4a,10b-hexahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H14O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-2,5,7,10,12H,3-4,6,8H2 |
Clé InChI |
KHVVBTCFGMLNEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
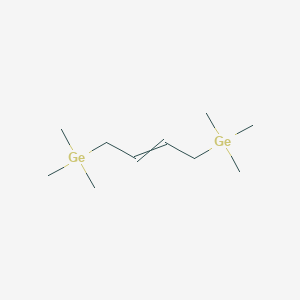
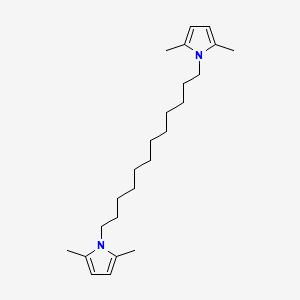
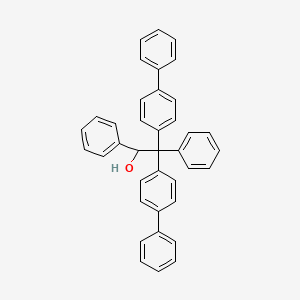
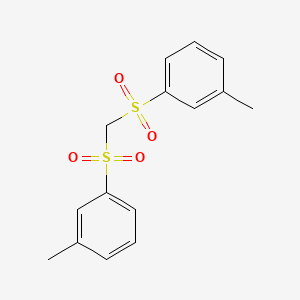
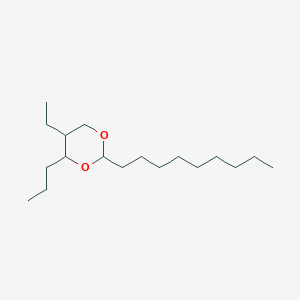


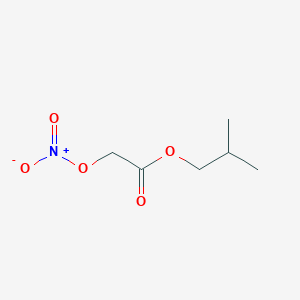
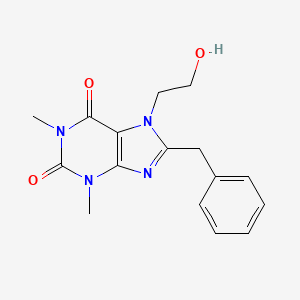

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
